REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])C.[Mg+2:5].[C:6]([O-:9])(=[O:8])C>O>[C:1](=[O:3])([OH:8])[O-:4].[Mg+2:5].[C:6](=[O:8])([OH:3])[O-:9] |f:0.1.2,4.5.6|
|
Name
|
hydromagnesite
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
magnesium acetate
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
hydromagnesite magnesium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling carbon dioxide through the aqueous suspension overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
used were not removed by filtration
|
Type
|
ADDITION
|
Details
|
aqueous KOH was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in an oven at about 110° C.
|
Type
|
CUSTOM
|
Details
|
resulting in a solid material which
|
Type
|
FILTRATION
|
Details
|
The materials were also evaluated for their ease in filtration
|
Type
|
ADDITION
|
Details
|
due to the agitation during the base addition
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])C.[Mg+2:5].[C:6]([O-:9])(=[O:8])C>O>[C:1](=[O:3])([OH:8])[O-:4].[Mg+2:5].[C:6](=[O:8])([OH:3])[O-:9] |f:0.1.2,4.5.6|
|
Name
|
hydromagnesite
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
magnesium acetate
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
hydromagnesite magnesium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling carbon dioxide through the aqueous suspension overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
used were not removed by filtration
|
Type
|
ADDITION
|
Details
|
aqueous KOH was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in an oven at about 110° C.
|
Type
|
CUSTOM
|
Details
|
resulting in a solid material which
|
Type
|
FILTRATION
|
Details
|
The materials were also evaluated for their ease in filtration
|
Type
|
ADDITION
|
Details
|
due to the agitation during the base addition
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |